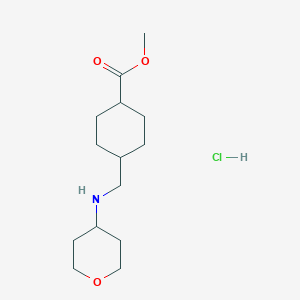
3-(Dimethylamino)-2,4,5-trihydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycaminose is an unusual dideoxy sugar found attached to the antibiotic tylosin, a commonly used veterinary therapeutic. It is synthesized by the Gram-positive bacterium Streptomyces fradiae as a dTDP-linked sugar . Mycaminose is a critical structural element in the bioactivity of many natural products, particularly macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves several enzymatic steps. The first step, catalyzed by a nucleotidyltransferase referred to as TylA1, involves the attachment of D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-60 hydroxyl group and oxidation of the C-40 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-30 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .
Industrial Production Methods: Industrial production of mycaminose typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process may include controlled acid hydrolysis of tylosin to produce mycaminose .
Chemical Reactions Analysis
Types of Reactions: Mycaminose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Mycaminose can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use nucleophiles like ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of mycaminose, such as dimethylamino derivatives and keto derivatives .
Scientific Research Applications
Mycaminose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated natural products and as a building block for complex molecules.
Medicine: It is a component of tylosin, which is used as an antibiotic in veterinary medicine.
Industry: Mycaminose is used in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of mycaminose involves its incorporation into macrolide antibiotics, which bind to the bacterial ribosome and inhibit protein synthesis. This binding occurs in the nascent peptide exit tunnel near the peptidyl transferase center, preventing the elongation of the peptide chain . The molecular targets include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Desosamine: Another deoxy sugar found in macrolide antibiotics.
Mycarose: A sugar similar to mycaminose, also found in tylosin.
Olivose: A deoxy sugar involved in the biosynthesis of other macrolides.
Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its structural features, such as the dimethylamino group at the C-30 position . This structural uniqueness contributes to its specific biological activity and its importance in the synthesis of macrolide antibiotics .
Properties
IUPAC Name |
3-(dimethylamino)-2,4,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPCLYLISRDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)







![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
